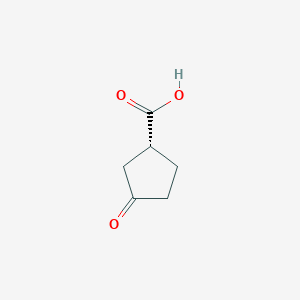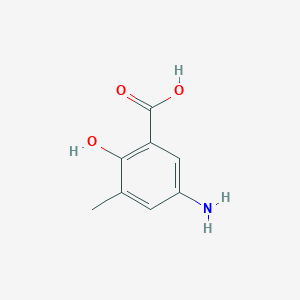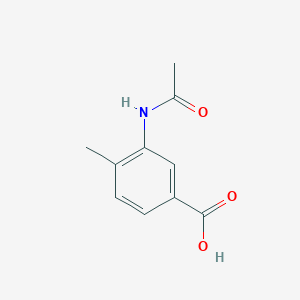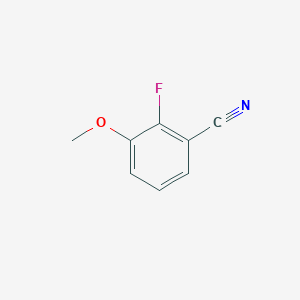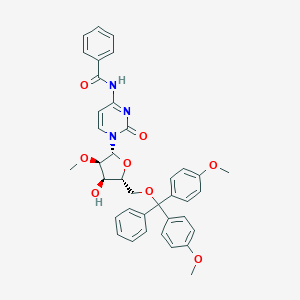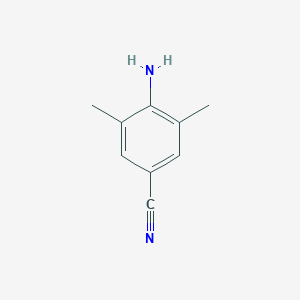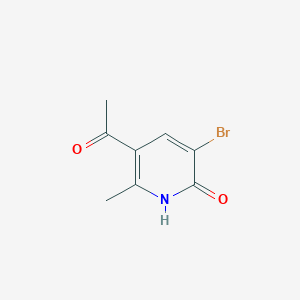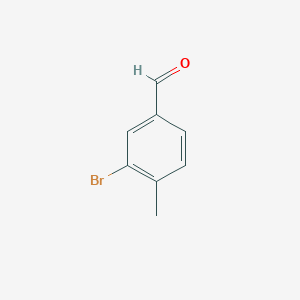
3-Bromo-4-metilbenzaldehído
Descripción general
Descripción
3-Bromo-4-methylbenzaldehyde is a chemical compound with the molecular formula C8H7BrO. It is a solid substance . It is also known as 3-Bromo-p-tolualdehyde .
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-methylbenzaldehyde consists of a benzene ring with a bromine atom and a methyl group attached to it. The bromine atom is attached at the 3rd position and the methyl group is attached at the 4th position of the benzene ring .Physical And Chemical Properties Analysis
3-Bromo-4-methylbenzaldehyde is a solid substance with a melting point of 47.0 to 51.0 °C . Its molecular weight is 199.04 .Aplicaciones Científicas De Investigación
Síntesis orgánica
El 3-Bromo-4-metilbenzaldehído es un bloque de construcción versátil en la síntesis orgánica. Se utiliza en la síntesis de moléculas complejas a través de reacciones como acoplamientos de Stille carbonilativos, condensación de Knoevenagel y reacciones de Heck intramoleculares . Sus grupos funcionales bromo y aldehído lo convierten en un excelente candidato para reacciones de acoplamiento cruzado y como intermedio en la síntesis de compuestos heterocíclicos .
Química medicinal
En química medicinal, el this compound sirve como precursor en la síntesis de varios productos farmacéuticos. Es particularmente útil en la formación de compuestos que exhiben actividad biológica, como posibles inhibidores o moduladores de receptores . La capacidad del compuesto para sufrir sustitución nucleofílica lo hace valioso para introducir farmacóforos en candidatos a fármacos .
Ciencia de materiales
El papel del this compound en la ciencia de materiales está relacionado con su reactividad, que permite el desarrollo de nuevos materiales con las propiedades deseadas. Se puede utilizar para sintetizar semiconductores orgánicos, diodos emisores de luz (LED) y otros materiales electrónicos . Su incorporación a los polímeros podría alterar potencialmente sus propiedades físicas, como la estabilidad térmica y la rigidez.
Química analítica
En química analítica, el this compound se utiliza como un compuesto estándar o de referencia. Ayuda en la calibración de instrumentos y en el desarrollo de métodos analíticos para detectar estructuras similares en mezclas complejas . Sus distintas propiedades espectroscópicas se aprovechan en RMN, HPLC y espectrometría de masas .
Ciencia ambiental
Las aplicaciones de este compuesto en la ciencia ambiental no son tan directas, pero podrían incluir el estudio de sus productos de degradación y su impacto ambiental. También puede servir como compuesto modelo para probar técnicas de remediación ambiental o en el estudio del comportamiento de compuestos aromáticos halogenados en los ecosistemas .
Usos industriales
Industrialmente, el this compound se utiliza en la síntesis de tintes, fragancias y otras sustancias químicas finas. Su uso en la producción de intermediarios para recubrimientos, adhesivos y selladores es notable debido a su grupo aldehído reactivo, que puede sufrir diversas transformaciones químicas .
Safety and Hazards
Mecanismo De Acción
Mode of Action
It’s known that aldehydes can react with amines to form imines . This reaction involves the nucleophilic addition of the amine to the carbonyl group of the aldehyde, followed by dehydration .
Biochemical Pathways
Without specific knowledge of the compound’s biological target, it’s challenging to determine the exact biochemical pathways affected by 3-Bromo-4-methylbenzaldehyde. The compound’s bromine atom could potentially undergo nucleophilic substitution reactions at the benzylic position .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 3-Bromo-4-methylbenzaldehyde are not well-studied. It is known that brominated compounds like 3-Bromo-4-methylbenzaldehyde can participate in various biochemical reactions. For instance, they can undergo nucleophilic substitution reactions . The bromine atom in 3-Bromo-4-methylbenzaldehyde is an electron-withdrawing group, which can affect the reactivity of the benzene ring.
Molecular Mechanism
It is known that brominated compounds can participate in free radical reactions . For example, they can undergo nucleophilic substitution reactions, where a bromine atom is replaced by a nucleophile .
Temporal Effects in Laboratory Settings
It is known that the compound is a solid at room temperature and has a melting point of 47-52 °C .
Propiedades
IUPAC Name |
3-bromo-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c1-6-2-3-7(5-10)4-8(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXXUAHMTVAQHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355702 | |
| Record name | 3-bromo-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36276-24-1 | |
| Record name | 3-bromo-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


